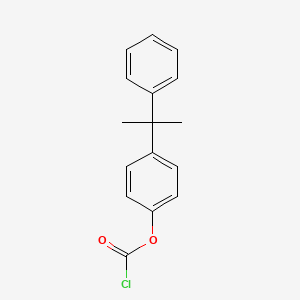

4-Cumylphenhyl chloroformate

Description

Contextualization within Aromatic Chloroformate Chemistry

Aromatic chloroformates are a class of organic compounds characterized by the formula ROC(O)Cl, where 'R' is an aryl group. wikipedia.org They are formally esters of chloroformic acid. wikipedia.org The synthesis of these compounds, including 4-cumylphenyl chloroformate, is typically achieved through the reaction of the corresponding phenol (B47542) with phosgene (B1210022). nih.govgoogle.com This process can be conducted interfacially in a semi-batch system using an inert organic solvent and an aqueous caustic solution. google.com

Chloroformates are highly reactive compounds and are valuable as acylating agents in organic synthesis. Their primary reactions involve nucleophilic substitution at the carbonyl carbon. Key reactions include:

Reaction with amines to yield carbamates. wikipedia.org

Reaction with alcohols to produce carbonate esters. wikipedia.org

Reaction with carboxylic acids to form mixed anhydrides. wikipedia.org

These reactions are fundamental in the synthesis of pharmaceuticals, polymers, and dyes. nih.gov Aromatic chloroformates are generally more thermally stable and hydrolyze more slowly than their aliphatic counterparts. nih.gov The reactivity can be tuned by the electronic nature of the substituents on the aromatic ring. While electron-withdrawing groups can enhance electrophilicity, the bulky, electron-donating nature of the cumyl group in 4-cumylphenyl chloroformate influences its specific reactivity profile.

Research Significance and Scope in Contemporary Chemical Science

The principal research significance of 4-cumylphenyl chloroformate lies in its application in polymer chemistry. It is widely employed as a chain-stopper, or "endcapping agent," in the synthesis of polymers, most notably polycarbonates. google.comgoogle.comgoogle.com In polymerization reactions, the introduction of a monofunctional reagent like 4-cumylphenyl chloroformate terminates the growth of a polymer chain. This function is crucial as it allows for precise control over the final molecular weight of the polymer product. google.com The greater the quantity of the endcapping agent used, the lower the resulting molecular weight of the polycarbonate. google.com

Beyond general polycarbonates, 4-cumylphenyl chloroformate is specifically named as a suitable chain-stopper in the production of reinforced thermoplastic compounds and polyester-polycarbonates. google.comgccpo.org Its use helps in engineering materials with desired properties for specific applications. google.com Furthermore, as a chloroformate ester, it serves as a reagent for the synthesis of various carbamates and carbonate esters, which are themselves important intermediates in multiple fields of chemistry.

Data Tables

Table 1: Physicochemical Properties of 4-Cumylphenyl Chloroformate

| Property | Value | Reference(s) |

| CAS Number | 82941-10-4 | chemical-suppliers.euocheminc.comchemsrc.com |

| Molecular Formula | C₁₆H₁₅ClO₂ | chemical-suppliers.euocheminc.comchemsrc.com |

| Molecular Weight | 274.74 g/mol | chemical-suppliers.euchemsrc.com |

| Density | 1.168 g/cm³ | chemsrc.com |

| Boiling Point | 350.73 °C at 760 mmHg | chemsrc.com |

| Flash Point | 155.69 °C | chemsrc.com |

| Synonym | Carbonochloridic acid 4-(1-methyl-1-phenylethyl)phenyl ester | chemical-suppliers.euchemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-phenylpropan-2-yl)phenyl] carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-16(2,12-6-4-3-5-7-12)13-8-10-14(11-9-13)19-15(17)18/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIZHTUSUPHZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Phosgenation Routes for 4-Cumylphenyl Chloroformate Production

Phosgenation, the reaction involving phosgene (B1210022) (COCl₂), is the most conventional and widely used method for producing chloroformates from alcohols and phenols.

Interfacial polymerization is a common technique for the synthesis of chloroformates, including aromatic variants like 4-Cumylphenyl chloroformate. This process typically involves the reaction of a dihydric phenol (B47542), such as bisphenol A, with a carbonate precursor like phosgene. google.com The reaction occurs at the interface of two immiscible liquids, usually an aqueous phase containing the phenoxide and an organic phase in which the phosgene and the resulting chloroformate are soluble. google.comgoogleapis.com

Key parameters that control the formation of the desired monomeric bis(chloroformates) versus higher oligomers include temperature, pH, and the rate of phosgene addition. researchgate.net For instance, in the synthesis of polycarbonate, monofunctional aromatic chloroformates are used to control the molecular weight of the polymer. google.com The continuous preparation of these chloroformates can be achieved through an interfacial process where an aqueous caustic solution, a carbonyl chloride, at least one monofunctional hydroxyaromatic compound (like 4-cumylphenol), and an inert organic solvent are fed into a continuous reaction system. google.com

The use of 4-cumylphenol (B167074) as a chain terminator is significant in polycarbonate synthesis. researchgate.netsjtu.edu.cn Hydroxyaromatic chloroformates are particularly advantageous as end-capping agents in interfacial polycarbonate synthesis because they lead to a product with lower levels of diarylcarbonate byproducts compared to using hydroxyaromatic endcaps like p-cumyl phenol directly. google.com

The reaction of a monofunctional hydroxyaromatic compound with phosgene in a semi-batch interfacial process is conducted in the presence of an aqueous caustic solution and an inert organic solvent. google.com The molar ratio of phosgene to the hydroxyaromatic compound and the ratio of caustic to phosgene are carefully controlled to optimize the reaction. google.com

The phosgenation of phenols to form chloroformates is a nucleophilic substitution reaction. The reaction mechanism can be influenced by several factors, including the solvent and the presence of catalysts. In an interfacial process, the aryl alcohol reacts with the generated phosgene at the interface of the organic/aqueous and aqueous/gas phases. researchgate.netkobe-u.ac.jp The nucleophilicity of the phenol is enhanced by its conversion to the aryl alkoxide ion through reaction with a base like sodium hydroxide (B78521). researchgate.netkobe-u.ac.jp

Iminium salts can act as catalysts in the reaction of phosgene with phenols. rsc.org Their catalytic effect is attributed to the nucleophilicity of the chloride anion of the salt, which increases the nucleophilicity of the phenol by abstracting the proton from the hydroxyl group. rsc.org

In industrial settings, the production of compounds like 4-Cumylphenyl chloroformate often involves the continuous addition of phosgene to a solution of 4-cumylphenol in an inert solvent such as dichloromethane (B109758). The reaction is typically carried out at low temperatures to manage its exothermic nature.

The reaction proceeds through the nucleophilic attack of the phenoxide ion on the carbonyl carbon of phosgene, followed by the elimination of a chloride ion.

Various catalysts can be employed to enhance the synthesis of aromatic chloroformates. As mentioned, iminium salts can catalyze the phosgenation of phenols. rsc.org Other catalysts include N,N-dialkylated acid amides, such as dimethylformamide (DMF) or tetramethylurea, which are used in the synthesis of phenyl chloroformate from phenol and phosgene. google.com In this process, the resulting hydrogen chloride is continuously removed from the reaction zone. google.com

The synthesis of α-chlorinated chloroformates from aldehydes and phosgene can be catalyzed by substances like pyridine (B92270), N,N-dimethylaminopyridine, imidazole, and certain amides and ureas. google.com Ruthenium complexes have also been used to catalyze the regioselective direct alkoxycarbonylation of aromatic rings via C-H bond cleavage using chloroformates. acs.org

Alternative Synthetic Strategies for Analogous Chloroformates

Due to the high toxicity of phosgene, significant research has been dedicated to developing safer, non-phosgene methodologies for the synthesis of chloroformates. wikipedia.orgresearchgate.net

Safer alternatives to phosgene include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). wikipedia.orgorgsyn.org Triphosgene, a stable crystalline solid, is a convenient and safer substitute for phosgene and can be used to prepare a wide range of compounds, including chloroformates from alcohols. researchgate.netnih.gov The synthesis of eight different chloroformates using triphosgene has been reported, with improved yields compared to the phosgene method. researchgate.net For the preparation of phenyl chloroformate, sodium hydroxide was found to be a better catalyst than pyridine when using triphosgene. researchgate.net

Another non-phosgene approach involves the oxidative carbonylation of phenol with carbon monoxide to produce diphenyl carbonate, which can then be used in transesterification reactions. wikipedia.org A novel method for synthesizing benzyl (B1604629) chloroformate involves the chlorination of S-methyl O-benzyl carbonothioate (B8497899) with sulfuryl chloride. researchgate.net This precursor is prepared by the carbonylation of benzyl alcohol with carbon monoxide and sulfur. researchgate.net

A "photo-on-demand" synthesis has been developed where chloroform (B151607) is converted in situ to phosgene through photo-oxidation. researchgate.netkobe-u.ac.jpacs.org This method allows for the synthesis of chloroformates from alcohols in a chloroform solution, which can then be converted in one pot to carbonates and carbamates. researchgate.netacs.org This approach avoids the need to handle phosgene directly and uses inexpensive precursors. kobe-u.ac.jp

Continuous flow synthesis offers several advantages for the production of chloroformates, including improved safety, efficiency, and scalability. google.com A continuous, concurrent flow process has been developed for producing various chloroformates from alcohols and phosgene, where the alcohol is atomized into the reactor. google.com This method allows the reaction to occur largely in the fog phase, leading to high purity and good yields. google.com

Continuous flow microchannel reactors have been used for the synthesis of n-butyl chloroformate, significantly reducing reaction time and improving safety, making it suitable for industrial-scale production. google.com This technology can be applied to the synthesis of other chloroformate compounds, offering a more efficient and greener preparation method. google.com

Compound Index

| Compound Name |

| 4-Cumylphenol |

| 4-Cumylphenyl chloroformate |

| 4-isopropenylphenol |

| 4-isopropylphenol |

| 4-Methoxyphenol |

| 4-nitrophenyl chloroformate |

| 6-isocyanatohexanoyl chloride |

| Aniline |

| Anisole |

| Benzyl alcohol |

| Benzyl chloroformate |

| Bis(trichloromethyl) carbonate |

| Bisphenol A |

| n-Butyl chloroformate |

| Carbon monoxide |

| Carbonyl dichloride |

| Carboxydiimidazole |

| Chloroform |

| Diphenyl carbonate |

| Diphosgene |

| Ethyl chloroformate |

| Hydrogen chloride |

| Imidazole |

| Isopropenyl chloroformate |

| Methyl chloroformate |

| N,N-dimethylaminopyridine |

| n-butyl chloroformate |

| Phenol |

| Phenyl chloroformate |

| Phenylalanine methyl ester |

| Phosgene |

| Piperidine |

| Pyridine |

| S-methyl O-benzyl carbonothioate |

| Sodium hydroxide |

| Sulfuryl chloride |

| Tetrachloroethylene |

| Tetramethylurea |

| Thionyl chloride |

| Toluene |

| Trichloromethyl chloroformate |

| Triphosgene |

Interactive Data Table: Comparison of Chloroformate Synthesis Methods

| Method | Reagents | Catalyst/Conditions | Advantages | Disadvantages | References |

| Interfacial Phosgenation | 4-Cumylphenol, Phosgene | Aqueous NaOH, Organic Solvent | Well-established, Good for polycarbonates | Use of toxic phosgene, Byproduct formation | researchgate.net, google.com, google.com |

| Catalytic Phosgenation | Phenol, Phosgene | Iminium salts, DMF | Increased reaction rate | Still requires phosgene | rsc.org, google.com |

| Triphosgene Method | Alcohol/Phenol, Triphosgene | NaOH or Pyridine | Safer than phosgene, High yields | Higher reagent cost | nih.gov, researchgate.net |

| Photo-on-Demand | Alcohol, Chloroform, Oxygen | UV light | In-situ phosgene generation, Increased safety | Requires specialized photochemical reactor | researchgate.net, kobe-u.ac.jp, acs.org |

| Continuous Flow | Alcohol, Phosgene | Microchannel reactor | High efficiency, Improved safety, Scalable | Initial setup cost | google.com, google.com |

| Non-Phosgene (Sulfur-based) | Benzyl alcohol, CO, Sulfur, SO₂Cl₂ | DBU | Avoids phosgene completely | Multi-step process | researchgate.net |

Reaction Mechanisms and Kinetics of Aromatic Chloroformates

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives where a nucleophile displaces a leaving group on the acyl carbon. masterorganicchemistry.comlibretexts.org For chloroformates, this proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orglibretexts.org

Aminolysis Reactions: Formation of Carbamates and Ureas

The reaction of aromatic chloroformates with primary or secondary amines, a process known as aminolysis, yields carbamates. wikipedia.org This reaction is a cornerstone of their use in synthesis, particularly for creating protective groups or linkages in more complex molecules. The general reaction is as follows:

ROC(O)Cl + H₂NR' → ROC(O)N(H)R' + HCl wikipedia.org

Kinetic studies on the aminolysis of related compounds like phenyl chloroformate (PClF) and 4-nitrophenyl chloroformate (NPClF) in aqueous solutions show that the reaction proceeds through a stepwise mechanism where the rate-determining step is the formation of a zwitterionic tetrahedral intermediate (T±). acs.org This is supported by linear Brønsted-type plots (log kN vs. amine pKa) with slopes around 0.23-0.26. acs.org The mechanism for the aminolysis of phenyl chloroformates in acetonitrile (B52724) has been proposed to be a concerted displacement process. rsc.org If an excess of amine is used or if the initially formed carbamate (B1207046) reacts further with an available amine, ureas can be formed as subsequent products.

Alcoholysis and Phenolysis Reactions: Formation of Carbonate Esters

Aromatic chloroformates react with alcohols (alcoholysis) or phenols (phenolysis) to form stable carbonate esters. wikipedia.org This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

The general reaction is:

ROC(O)Cl + HOR' → ROC(O)OR' + HCl wikipedia.org

The solvolysis of aromatic chloroformates, which includes alcoholysis, is often analyzed to elucidate the reaction mechanism. For phenyl chloroformate, the solvolysis is proposed to occur via a stepwise association-dissociation (AN + DN) mechanism, where the initial addition of the solvent molecule is the rate-determining step. nih.govresearchgate.net This is supported by analyses using the extended Grunwald-Winstein equation, which correlates reaction rates with solvent nucleophilicity and ionizing power. nih.govresearchgate.net

Carboxylic Acid Reactions: Formation of Mixed Anhydrides

The reaction between an aromatic chloroformate and a carboxylic acid results in the formation of a mixed anhydride (B1165640). wikipedia.org These mixed anhydrides are often more reactive than the parent carboxylic acid and can be used as activated intermediates for the synthesis of esters and amides. nbinno.com

The general reaction proceeds as follows:

ROC(O)Cl + HOOCR' → ROC(O)OC(O)R' + HCl wikipedia.org

This transformation is a key step in various synthetic methodologies, for instance, using 4-nitrophenyl chloroformate to activate carboxylic acids for subsequent coupling reactions. nbinno.com

Solvolysis and Aminolysis Reaction Kinetics

The kinetics of reactions involving aromatic chloroformates are highly dependent on the reaction conditions, particularly the solvent, and can be probed using techniques like kinetic isotope effect studies to analyze the transition state.

Solvent Effects on Reaction Mechanisms

The solvent plays a critical role in the solvolysis of chloroformates, influencing both the reaction rate and the mechanism. The extended Grunwald-Winstein equation is a powerful tool for analyzing these effects:

log(k/k₀) = lNT + mYCl

Here, k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively. The l value represents the sensitivity to solvent nucleophilicity (NT), and the m value represents the sensitivity to solvent ionizing power (YCl). mdpi.commdpi.com

For the solvolysis of various aryl chloroformates, including p-nitrophenyl, phenyl, and p-methoxyphenyl chloroformate, the sensitivity to solvent nucleophilicity (l) is significantly greater than the sensitivity to solvent ionizing power (m), suggesting a bimolecular, addition-elimination mechanism where the addition step is rate-determining. mdpi.comnih.gov In highly ionizing, non-nucleophilic solvents like fluoroalcohols, a shift towards a more dissociative or ionization (SN1) mechanism can be observed for some substrates. hilarispublisher.com For instance, studies on p-nitrophenyl chloroformate across 39 solvents yielded l = 1.68 and m = 0.46, supporting a bimolecular pathway. mdpi.com

| Substrate | l value | m value | Proposed Mechanism | Reference |

| p-Nitrophenyl Chloroformate | 1.68 | 0.46 | Addition-Elimination | mdpi.com |

| Phenyl Chloroformate | 1.59 | 0.54 | Addition-Elimination | nih.gov |

| p-Methoxyphenyl Chloroformate | 1.58 | 0.57 | Addition-Elimination | nih.gov |

| Propargyl Chloroformate | 1.37 | 0.47 | Addition-Elimination | nih.gov |

Kinetic Isotope Effects and Transition State Analysis

Kinetic Isotope Effects (KIEs) provide detailed insight into the structure of the transition state by measuring how isotopic substitution at different atomic positions affects the reaction rate.

Solvent Isotope Effects: The solvent kinetic isotope effect (SKIE), often measured as kMeOH/kMeOD, is used to probe the role of the solvent in the transition state. For the methanolysis of phenyl chloroformates, SKIE values are typically around 2.3–2.5, which indicates that a second molecule of methanol (B129727) is acting as a general base catalyst, deprotonating the nucleophilic methanol molecule as it attacks the carbonyl carbon. rsc.org This supports an associative transition state.

Chlorine Isotope Effects: The leaving group chlorine kinetic isotope effect (k³⁵/k³⁷) reveals the extent of C-Cl bond cleavage in the transition state. For the hydrolysis of benzyl (B1604629) and isopropyl chloroformates, the observed chlorine KIEs (e.g., 1.0088 for benzyl chloroformate) indicate considerable C-Cl bond rupture in the SN2 transition state. researchgate.net

Carbon Isotope Effects: Carbon-13 KIEs (k¹²/k¹³) at the carbonyl carbon provide information about changes in bonding at this center. For the hydrolysis of ethyl, benzyl, and isopropyl chloroformates, ¹³C KIEs ranging from 1.025 to 1.042 are consistent with an associative mechanism where the nucleophile is bonding to the carbonyl carbon in the transition state. researchgate.net

These kinetic tools, when combined, allow for a detailed mapping of the reaction coordinate and a precise characterization of the transition state for nucleophilic acyl substitution reactions of aromatic chloroformates. rsc.orgrsc.org

| Isotope Effect Measurement | Substrate | Value | Interpretation | Reference |

| kMeOH/kMeOD | Phenyl Chloroformates | ~2.3-2.5 | General base catalysis by solvent | rsc.org |

| k³⁵/k³⁷ | Benzyl Chloroformate | 1.0088 | Significant C-Cl bond rupture in TS | researchgate.net |

| k³⁵/k³⁷ | Isopropyl Chloroformate | 1.0080 | Significant C-Cl bond rupture in TS | researchgate.net |

| k¹²/k¹³ | Ethyl Chloroformate | 1.039-1.042 | Associative mechanism | researchgate.net |

| k¹²/k¹³ | Benzyl Chloroformate | 1.034-1.039 | Associative mechanism | researchgate.net |

Advanced Mechanistic Studies of Aromatic Chloroformates

The elucidation of reaction mechanisms for aromatic chloroformates has been significantly advanced by the integration of theoretical and computational chemistry. These approaches provide a molecular-level understanding of reaction pathways, transition states, and the energetics involved, complementing experimental kinetic data. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations (like CBS-QB3) are instrumental in mapping out potential energy surfaces and identifying the most plausible reaction routes. researchgate.netnih.govacs.org

Computational studies have been crucial in exploring the unimolecular and bimolecular reactions of chloroformates. For instance, investigations into the dissociation of ionized and neutral chloroformates, like methyl chloroformate, have utilized imaging photoelectron photoion coincidence spectroscopy alongside computational modeling to identify reaction products and confirm dominant pathways. nih.govacs.org For neutral methyl chloroformate, pyrolysis leads to major products CH₃Cl and CO₂ via a concerted Cl atom migration through a four-membered transition state, a mechanism supported by computational analysis. nih.govacs.org A minor pathway involves a two-step reaction yielding HCl, CO, and CH₂O. nih.gov

In the context of aromatic chloroformates, computational chemistry helps to dissect the competition between different reaction mechanisms, such as the addition-elimination pathway and the ionization (Sɴ1-like) pathway. researchgate.netmdpi.com The solvolysis of phenyl chloroformate, a model for aromatic chloroformates, is generally understood to proceed via a bimolecular addition-elimination mechanism across a wide range of solvents. mdpi.comresearchgate.net Computational analyses of this mechanism focus on the initial addition of a solvent molecule to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion. mdpi.com The l and m values derived from the extended Grunwald-Winstein equation (l = 1.68 and m = 0.57 for phenyl chloroformate) are considered benchmark indicators for this type of solvolytic process. mdpi.com

Theoretical models can also rationalize the influence of substituents on the aromatic ring. While specific computational studies on 4-cumylphenyl chloroformate are not extensively documented in the literature, the principles derived from related compounds are applicable. The cumyl group (isopropylphenyl) is generally considered to be electron-donating. For substituted phenyl chloroformates, electron-donating groups are known to decrease the importance of general-base catalysis during solvolysis, as indicated by kinetic solvent isotope effects. nih.gov In contrast, electron-withdrawing groups like a nitro substituent enhance the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles. Therefore, theoretical calculations for 4-cumylphenyl chloroformate would be expected to show a modulation of the energy barriers for the addition-elimination versus ionization pathways compared to unsubstituted phenyl chloroformate.

Advanced computational techniques like tandem mass spectrometry combined with DFT and CBS-QB3 calculations have been used to study the unimolecular dissociation of protonated chloroformates. researchgate.net For protonated phenyl chloroformate, dissociation pathways include the loss of HCl, CO, and CO₂. researchgate.netnih.gov The calculated minimum energy reaction pathway for CO₂ loss showed a large reverse energy barrier, which was consistent with experimental mass-analysed ion kinetic energy (MIKE) spectra. nih.gov

DFT has also been employed to unravel the catalytic cycles of more complex reactions involving chloroformates. For example, in the palladium-catalyzed C(sp²)–H alkoxycarbonylation using chloroformates as CO surrogates, DFT calculations were used to model the reaction pathway. core.ac.uk These studies revealed the optimized structure of the transition state, showing the elongation of the C-H bond and the formation of the Pd-C bond, identifying the C-H activation as the rate-limiting step. core.ac.uk

The table below summarizes key computational findings for model chloroformate compounds, which serve as a basis for understanding the reaction pathways of aromatic chloroformates like 4-cumylphenyl chloroformate.

Table 1: Computed Energetics for Methyl Chloroformate (MCF) Dissociation

| Parameter | Value (eV) | Method | Description |

| Adiabatic Ionization Energy (IE) | 10.90 ± 0.05 | iPEPICO / Franck-Condon simulations | Energy required to remove an electron from the neutral molecule. nih.govacs.org |

| Appearance Energy (AE) for Cl loss | 11.30 ± 0.01 | iPEPICO | Minimum energy required for the dissociation of ionized MCF into CH₃OCO⁺ and Cl. nih.govacs.org |

| Reaction Barrier for Cl loss | 0.40 ± 0.05 | Experimental (AE - IE) | The energy barrier for the chlorine atom loss from the ionized molecule. nih.govacs.org |

| Reaction Barrier for Cl loss | 0.41 | SVECV-f12 Computation | Theoretically calculated energy barrier, showing consistency with experimental data. nih.govacs.org |

Table 2: Calculated Ionization Energies for Phenyl Formate (PF) and Phenyl Chloroformate (PCF)

| Compound | Ionization Energy (eV) | Method |

| Phenyl Formate (PF) | 8.88 | CBS-QB3 |

| Phenyl Chloroformate (PCF) | 9.03 | CBS-QB3 |

| Data sourced from computational studies exploring the ionization and dissociative ionization of these compounds. nih.gov |

Applications in Advanced Organic Synthesis

Role as a Reagent in Complex Organic Transformations

4-Cumylphenyl chloroformate serves as a key intermediate and reagent in several classes of organic reactions, enabling the efficient construction of crucial chemical bonds.

A primary application of chloroformates, including 4-Cumylphenyl chloroformate, is their reaction with primary and secondary amines to form carbamates. wikipedia.org This reaction is fundamental to the strategy of "protecting groups" in multi-step synthesis, particularly in peptide chemistry. researchgate.netnih.govmasterorganicchemistry.com The carbamate (B1207046) linkage temporarily masks the nucleophilicity of the amine, preventing it from engaging in unwanted side reactions while other parts of the molecule are being modified. masterorganicchemistry.com

The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of a stable carbamate bond. wikipedia.org Reagents like benzyl (B1604629) chloroformate (Cbz-Cl) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are classic examples used to introduce standard protecting groups in peptide synthesis. wikipedia.orgmasterorganicchemistry.com Analogously, 4-Cumylphenyl chloroformate can be used to install a bulky, lipophilic cumylphenyl-based carbamate protecting group. This group's properties can influence the solubility and chromatographic behavior of synthetic intermediates.

The general transformation is outlined below:

| Reactant 1 | Reactant 2 | Product | Bond Formed |

| 4-Cumylphenyl chloroformate | Primary or Secondary Amine (R-NH₂) | 4-Cumylphenyl Carbamate | Carbamate (N-COO) |

This method is highly efficient for the selective protection of amino groups. organic-chemistry.org The resulting carbamates are generally stable under a variety of reaction conditions but can be removed under specific protocols when the amine's reactivity is needed again. organic-chemistry.org

4-Cumylphenyl chloroformate is an effective activating agent for carboxylic acids, enabling their conversion into esters and amides via a mixed anhydride (B1165640) intermediate. wikipedia.org This two-step, one-pot procedure is a cornerstone of peptide coupling methodologies. uni-kiel.degoogle.com

In the first step, the carboxylic acid is treated with the chloroformate in the presence of a tertiary amine base. This forms a mixed carboxylic-carbonic anhydride, a highly activated species. wikipedia.orggoogle.com This intermediate is not typically isolated and is immediately reacted with a nucleophile—an alcohol for esterification or an amine for amidation—to yield the final product. wikipedia.org

The use of bulky chloroformates, such as isobutyl chloroformate, is common in peptide synthesis because the steric hindrance around the carbonate carbonyl group helps to minimize side reactions, like the formation of urethane (B1682113) byproducts. uni-kiel.de The bulky cumylphenyl group in 4-Cumylphenyl chloroformate would serve a similar purpose, directing the incoming nucleophile to attack the desired carbonyl of the activated amino acid.

| Step | Reactants | Intermediate/Product | Purpose |

| 1. Activation | Carboxylic Acid (R-COOH) + 4-Cumylphenyl chloroformate + Base | Mixed Carboxylic-Carbonic Anhydride | Activates the carboxylic acid for nucleophilic attack. |

| 2. Amidation | Mixed Anhydride + Amine (R'-NH₂) | Amide (R-CO-NHR') | Forms a peptide (amide) bond. |

| 2. Esterification | Mixed Anhydride + Alcohol (R'-OH) | Ester (R-CO-OR') | Forms an ester bond. |

Chloroformate reagents can also function as effective dehydrating agents. Research has demonstrated that phenyl chloroformate is a convenient reagent for the direct conversion of primary amides into their corresponding nitriles. semanticscholar.org This transformation provides a valuable method for synthesizing nitriles, which are important functional groups in pharmaceuticals and agrochemicals. nih.govrsc.org

The reaction involves the activation of the amide oxygen by the chloroformate, followed by an elimination process facilitated by a base. This removes a molecule of water from the primary amide group (-CONH₂) to yield the cyano group (-C≡N). This method is an alternative to other common dehydration protocols that use reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride. youtube.comresearchgate.net Given the similar reactivity, 4-Cumylphenyl chloroformate is expected to facilitate this dehydration reaction effectively.

Coupling and Condensation Reactions

The ability of 4-Cumylphenyl chloroformate to activate carboxylic acids and protect amines makes it directly applicable to critical coupling and condensation reactions that build larger, more complex molecules.

Peptide synthesis, whether in solution or on a solid phase (SPPS), relies on two core chemical transformations: the protection of the N-terminal amino group and the activation of the C-terminal carboxyl group of an amino acid to facilitate peptide bond formation. bachem.comresearchgate.net

4-Cumylphenyl chloroformate is relevant to both processes:

Amine Protection : As detailed in section 4.1.1, it can be used to introduce a cumylphenyl-based carbamate protecting group at the N-terminus of an amino acid. This prevents the amine from self-polymerizing during the activation of the carboxyl group. masterorganicchemistry.com

Carboxyl Activation : Through the mixed anhydride method described in section 4.1.2, 4-Cumylphenyl chloroformate can serve as the coupling reagent to activate the carboxyl group of an N-protected amino acid. uni-kiel.deuniurb.it This activated amino acid is then ready to react with the free amine of another amino acid (or a growing peptide chain attached to a resin in SPPS), extending the peptide by one residue. google.com

The mixed anhydride method using chloroformates is a well-established technique that offers rapid and quantitative reactions, making it suitable for both solution-phase and solid-phase synthesis. google.com

Molecular conjugation is the process of covalently linking two or more distinct molecules to create a new construct with combined properties, such as in antibody-drug conjugates (ADCs) or fluorescently labeled proteins. This process relies on "linker" molecules that bridge the different components.

4-Cumylphenyl chloroformate possesses the chemical properties to be employed in linker strategies. The highly reactive chloroformate group can serve as a handle to attach the linker to one of the molecules. For instance, it can react with a hydroxyl or amino group on a drug molecule or a solid support, forming a stable carbonate or carbamate linkage. researchgate.net

The 4-cumylphenyl portion of the molecule would then function as a spacer arm of the linker. Its bulky and hydrophobic nature can provide critical distance between the conjugated molecules, which can be essential for preserving the biological activity of a protein or ensuring proper folding. Reagents like 4-nitrophenyl chloroformate are widely used to activate hydroxyl groups for subsequent reactions with amines, demonstrating the utility of this class of compounds in bioconjugation. researchgate.netnbinno.com

Chemoselective Functional Group Interconversions Mediated by Aromatic Chloroformates

The reactivity of aromatic chloroformates is generally influenced by the electronic and steric nature of the substituent on the phenyl ring. The cumyl (isopropylbenzyl) group is known for its steric bulk. In principle, this steric hindrance could be exploited to achieve chemoselectivity in reactions with molecules possessing multiple reactive sites. For instance, the bulky 4-cumylphenyl chloroformate might selectively react with a less sterically hindered functional group over a more encumbered one.

However, without specific studies, any discussion of its role in chemoselective functional group interconversions remains speculative. Detailed research findings, including reaction conditions, substrate scope, and yields, which are necessary to substantiate such applications, are not present in the current body of scientific literature. The synthesis of 4-Cumylphenyl chloroformate has been described in the context of its use as an end-capping agent in polymer synthesis, but its utility in fine organic synthesis for chemoselective transformations has not been explored or reported.

Consequently, data tables illustrating detailed research findings on this specific application cannot be provided. Further research would be required to elucidate the potential of 4-Cumylphenyl chloroformate as a reagent for chemoselective functional group interconversions.

Applications in Polymer and Materials Science

End-Capping Agent in Polymerization Processes

As a monofunctional chloroformate, the primary role of 4-Cumylphenyl Chloroformate is to act as an end-capping agent, also known as a chain stopper or chain terminator. During step-growth polymerization, the growing polymer chains possess reactive end-groups. The introduction of a monofunctional reagent like 4-Cumylphenyl Chloroformate effectively quenches one of these reactive ends, preventing further chain growth from that terminus. This "capping" of the polymer chain is a critical technique for controlling polymer characteristics.

In the synthesis of polycarbonates, precise control over molecular weight is essential as it dictates the material's processing behavior (like melt viscosity) and its final physical properties (such as toughness and impact strength). 4-Cumylphenyl Chloroformate, or its precursor 4-cumylphenol (B167074), is employed as a molecular weight modifier in both melt transesterification and interfacial polymerization methods for producing polycarbonate. researchgate.netgoogle.com

By adding a specific molar quantity of 4-Cumylphenyl Chloroformate to the polymerization reaction, manufacturers can pre-determine the average molecular weight of the resulting polycarbonate resin. The chloroformate group reacts with the phenoxide end-groups of the growing polymer chains, forming a stable carbonate linkage and terminating the chain with the 4-cumylphenyl group. The greater the concentration of the end-capping agent, the lower the final average molecular weight of the polymer. researchgate.net This allows for the production of various grades of polycarbonate tailored for specific applications, from those requiring high melt fluidity for complex injection molding to those needing high molecular weight for superior mechanical strength.

Research has demonstrated that the choice of end-capping agent significantly influences the final properties of the polycarbonate. A study comparing polycarbonates with the same degree of polymerization found that those end-capped with 4-α-cumylphenol exhibited a superior balance of fluidity, thermal resistance, and impact resistance compared to the commercially standard polycarbonates end-capped with 4-tert-butylphenol. researchgate.net The improved impact strength is attributed to the higher molecular mobility of the polymer chains with the cumylphenyl end-groups, which allows for more effective energy dissipation. researchgate.net

| End-Capping Agent | Melt Flow Rate (g/10 min) | Heat Distortion Temp. (°C) | Izod Impact Strength (kg·cm/cm) |

|---|---|---|---|

| 4-tert-Butylphenol (Commercial Standard) | 10.1 | 130.5 | 80.5 |

| 4-α-Cumylphenol | 9.7 | 131.2 | 85.2 |

Interfacial polymerization is a common industrial method for synthesizing polycarbonates, involving the reaction of a dihydroxy compound (like bisphenol A) dissolved in an aqueous phase with a carbonyl halide (like phosgene) in an immiscible organic solvent. The polymerization occurs at the interface between the two liquid phases. essentialchemicalindustry.orgkobe-u.ac.jp

In this process, 4-Cumylphenyl Chloroformate is introduced into the organic phase. As the polymer chains grow at the interface, they can react with the chloroformate. This reaction terminates the chain, effectively controlling the polymer's final molecular weight. The use of an end-capping agent is a standard and critical part of the interfacial process to ensure the resulting polymer meets the specifications required for its intended application. google.com The bulky nature of the 4-cumylphenyl group also influences the polymer's properties at the molecular level, affecting chain packing and intermolecular forces, which translates to the enhanced macroscopic properties noted previously.

Incorporation into Advanced Polymer Architectures

Beyond simple linear polymers, 4-Cumylphenyl Chloroformate is used in the synthesis of more complex, advanced polymer architectures. Its role as a chain terminator can be strategically employed to control the structure of non-linear polymers.

Role in Specialty Polymer Synthesis and Modification

The selection of 4-Cumylphenyl Chloroformate as an end-capping agent is often a deliberate choice to create a specialty polymer with modified, high-performance properties. The chemical structure of the terminal 4-cumylphenyl group itself acts as a modifier. Its bulky, aromatic nature can disrupt chain packing, increase free volume, and enhance the mobility of polymer chains, leading to improved toughness and impact resistance. researchgate.net

This makes it a key ingredient in producing specialty grades of polycarbonate designed for demanding applications in the automotive, electronics, and medical device industries, where a superior balance of mechanical strength, thermal stability, and processability is required. researchgate.net Furthermore, the utility of the cumylphenyl moiety is recognized in other areas of specialty polymers. For instance, 4-cumylphenyl methacrylate is listed as a monomer for creating specialty acrylic elastomers, and related cumylphenyl-diamine compounds are used as antidegradants in rubber, highlighting the value of this chemical group in imparting stability and performance to a range of polymer systems. google.comutwente.nl

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Derivatization Strategies

Derivatization is a common strategy to enhance the analytical properties of compounds for chromatographic analysis. For a compound like 4-Cumylphenyl chloroformate, which is itself a derivatizing agent, the focus would be on its application to modify other molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization for Volatility and Separation Enhancement

In the realm of GC-MS, chloroformates are employed to increase the volatility and thermal stability of polar analytes containing active hydrogens, such as amines, phenols, and carboxylic acids. The cumylphenyl moiety in 4-Cumylphenyl chloroformate would introduce a significant non-polar, high molecular weight group to the analyte. This would drastically alter the analyte's chromatographic behavior, potentially enabling the separation of structurally similar compounds.

Hypothetical Application Data:

| Analyte Class | Potential Advantage of Derivatization with 4-Cumylphenyl chloroformate | Expected GC-MS Observation |

| Primary Amines | Increased volatility and distinct mass spectral fragmentation. | Formation of a stable carbamate (B1207046) with a characteristic mass-to-charge ratio, facilitating identification and quantification. |

| Phenols | Reduced polarity and improved peak shape. | Production of a carbonate derivative with enhanced thermal stability, leading to sharper, more symmetrical peaks. |

Liquid Chromatography Applications with Aromatic Chloroformate Derivatization

In liquid chromatography (LC), particularly when coupled with UV or fluorescence detection, derivatization with an aromatic chloroformate can be used to introduce a chromophore or fluorophore into the analyte molecule. This enhances detection sensitivity. While 4-Cumylphenyl chloroformate itself is not a traditional fluorescent labeling agent, its aromatic nature would impart strong UV absorbance to its derivatives.

Spectroscopic Probing of Reactivity and Structural Evolution

Spectroscopic techniques are invaluable for studying the reactivity and structural aspects of chemical compounds.

In-situ Spectroscopic Studies of Reaction Intermediates

Techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed in-situ to monitor the reactions of 4-Cumylphenyl chloroformate. For instance, when reacting with a primary amine, the disappearance of the N-H stretch in the IR spectrum and the appearance of a carbamate carbonyl peak would provide real-time information about the reaction kinetics and the formation of intermediates.

Advanced Analytical Techniques for Purity Assessment and Reaction Monitoring

Ensuring the purity of a reagent like 4-Cumylphenyl chloroformate is critical for its successful application.

High-performance liquid chromatography (HPLC) with a UV detector would be a primary tool for assessing the purity of 4-Cumylphenyl chloroformate. A gradient elution method on a reversed-phase column could separate the target compound from potential impurities, such as the parent phenol (B47542) (4-cumylphenol) or degradation products. For reaction monitoring, the disappearance of the starting material peak and the appearance of the product peak in the chromatogram would allow for the tracking of reaction progress and the determination of conversion rates.

Future Research Directions and Emerging Applications

Development of Sustainable Synthesis Routes for Aromatic Chloroformates

The traditional synthesis of aromatic chloroformates, including 4-cumylphenyl chloroformate, often relies on phosgene (B1210022), a highly toxic and hazardous chemical. kobe-u.ac.jp This has prompted significant research into greener, safer, and more sustainable synthetic methodologies. Future efforts are concentrated on eliminating the direct use of phosgene gas by leveraging alternative reagents and innovative process technologies.

Key research areas include:

Phosgene-Free Synthesis: A major focus is the development of synthetic routes that avoid phosgene entirely. One promising approach is the "photo-on-demand" synthesis, where chloroform (B151607), a less hazardous liquid, serves as both a reagent and a solvent. organic-chemistry.orgnih.gov Under UV irradiation and in the presence of oxygen, chloroform can be converted in situ to generate the necessary reactive species for producing chloroformates directly from the corresponding phenols. organic-chemistry.orgresearchgate.net This method significantly enhances safety by avoiding the storage and transport of phosgene. kobe-u.ac.jp

Continuous Flow Chemistry: Continuous flow reactors offer substantial advantages over traditional batch processes for hazardous reactions. acs.org They allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, while handling only small volumes of hazardous intermediates at any given time. google.comthieme-connect.de This minimizes risks and can improve reaction efficiency and product purity. google.com The application of flow chemistry to the synthesis of chloroformate compounds is seen as a crucial step towards safer industrial-scale production. google.com

Alternative Carbonylating Agents: Research is ongoing to identify and utilize safer alternatives to phosgene, such as triphosgene (B27547) (a solid) or diphosgene (a liquid). kobe-u.ac.jp While these are oligomers of phosgene and still require careful handling, they are often easier and safer to manage than gaseous phosgene. kobe-u.ac.jp Additionally, novel catalytic systems are being explored to generate reactive carbonylating species from less hazardous sources like carbon monoxide. For instance, chloride ions have been shown to catalyze the synthesis of phosgene from carbon monoxide and chlorine at room temperature and atmospheric pressure, which could be integrated into a continuous process. nih.gov

Green Solvents and Catalysts: The principles of green chemistry are being applied to reduce the environmental impact of synthesis. mdpi.com This includes replacing volatile and toxic organic solvents like dichloromethane (B109758) and chloroform with more benign alternatives, such as bio-based solvents. mdpi.com Furthermore, the development of efficient and recyclable catalysts can reduce waste and energy consumption. nih.gov

| Methodology | Description | Key Advantages | Research Focus |

|---|---|---|---|

| Photo-on-Demand Synthesis | In situ generation of reactive carbonylating species from chloroform using UV light and oxygen. organic-chemistry.orgnih.gov | Avoids use of phosgene gas; enhances safety; uses readily available starting materials. organic-chemistry.org | Optimizing light sources, reaction conditions, and scalability for various aromatic alcohols. |

| Continuous Flow Chemistry | Performing the synthesis in a microreactor or continuous flow system for better control and safety. google.com | Minimizes hazardous material volume; superior heat and mass transfer; improved yield and purity. acs.orgthieme-connect.de | Reactor design, process automation, and integration of in-line purification steps. thieme-connect.de |

| Alternative Reagents | Utilizing phosgene surrogates like triphosgene or developing novel catalytic routes from CO. kobe-u.ac.jpnih.gov | Easier handling compared to gaseous phosgene; potential for milder reaction conditions. nih.gov | Discovery of new, non-toxic carbonylating agents and highly efficient catalysts. |

| Green Chemistry Principles | Employing bio-based solvents and developing recyclable catalysts. mdpi.com | Reduced environmental impact; lower toxicity; potential for a circular economy. | Screening for effective green solvents and designing robust, heterogeneous catalysts. |

Novel Catalytic Applications in Organic and Polymer Chemistry

While chloroformates are primarily known as reagents for introducing protecting groups or forming linkages, future research aims to explore their utility in novel catalytic processes. wikipedia.org The reactivity of the chloroformate group can be harnessed to participate in or facilitate catalytic cycles for synthesizing complex organic molecules and polymers.

Emerging research directions include:

In Situ Generation of Reactive Intermediates: 4-Cumylphenyl chloroformate can be used to generate other reactive species in situ. For example, its reaction with primary amines can form isocyanates, which are key monomers for polyurethane synthesis. nbinno.com Developing catalytic systems that can control this transformation and subsequent polymerization in a one-pot process is a significant area of interest.

Organocatalysis: Aromatic chloroformates can serve as activators in organocatalytic reactions. For instance, they can react with alcohols in the presence of a Lewis base catalyst to form activated carbonates. acs.org This strategy avoids the direct use of phosgene and expands the toolkit for organocatalyzed esterification, amidation, and polymerization reactions. The bulky 4-cumylphenyl group could influence the stereoselectivity of such reactions.

Synthesis of Functional Monomers and Polymers: The reaction of 4-cumylphenyl chloroformate with diols or diamines leads to the formation of polycarbonates and polyurethanes, respectively. specialchem.com Research is focused on using this monomer to create high-performance polymers with tailored properties such as high thermal stability, specific optical properties, or enhanced solubility, imparted by the cumylphenyl group. mtak.hu

Derivatization for Analytical Chemistry: Chloroformates are widely used as derivatizing agents in chromatography to enhance the volatility and detectability of polar analytes like amino acids and phenols. wikipedia.org The unique mass and structure of the 4-cumylphenyl group could be exploited to develop new derivatization reagents for advanced mass spectrometry applications, enabling sensitive detection and structural elucidation of metabolites.

Integration in Next-Generation Materials Design

The incorporation of the 4-cumylphenyl moiety into polymer backbones via the chloroformate handle is a promising avenue for creating next-generation materials with advanced properties. The bulky, aromatic nature of the cumyl group is expected to significantly influence the macroscopic properties of the resulting materials.

Potential applications and research areas include:

High-Performance Engineering Plastics: Polycarbonates are known for their high impact strength and transparency. specialchem.com By incorporating the 4-cumylphenyl structure into polycarbonate or polyester (B1180765) backbones, researchers can aim to create materials with enhanced thermal stability (higher glass transition temperatures), improved mechanical strength, and greater resistance to chemical degradation. labpartnering.orgtudelft.nl The aromatic nature of the monomer is a key feature for developing high-performance polymers. researchgate.net

Advanced Optical Materials: The refractive index and optical clarity of polymers are critical for applications in lenses, optical fibers, and displays. The bulky, non-polar cumyl group can disrupt polymer chain packing, potentially leading to materials with low birefringence and high transparency.

Gas Separation Membranes: The introduction of bulky side groups into a polymer matrix can increase the fractional free volume, which is a key parameter for gas separation membranes. Polymers derived from 4-cumylphenyl chloroformate could be investigated for their permeability and selectivity in separating gases like CO₂ from methane (B114726) or nitrogen.

Bio-based and Sustainable Polymers: There is a strong drive to replace petroleum-based plastics with materials derived from renewable resources. mtak.hulabpartnering.org Research could explore the synthesis of semi-aromatic polyesters by combining monomers derived from 4-cumylphenyl chloroformate with diols sourced from biomass, aiming for materials that are both high-performance and have a reduced environmental footprint. researchgate.net

| Material Class | Potential Property Enhancement from 4-Cumylphenyl Moiety | Target Applications |

|---|---|---|

| Polycarbonates/Polyesters | Increased glass transition temperature (Tg), enhanced thermal stability, improved solubility in organic solvents. | Automotive components, aerospace materials, high-temperature electronics. |

| Polyurethanes | Improved mechanical toughness, tailored hardness, and elasticity. | High-performance elastomers, coatings, and foams. |

| Gas Separation Membranes | Increased free volume, potentially leading to higher gas permeability. | Carbon capture, natural gas purification, hydrogen separation. |

| Optical Polymers | High refractive index, low birefringence, excellent transparency. | Advanced lenses, optical data storage, display technologies. |

Computational Chemistry and Predictive Modeling of Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of reactive molecules like 4-Cumylphenyl chloroformate. Methods such as Density Functional Theory (DFT) and machine learning (ML) are becoming indispensable for accelerating chemical research and development.

Future research in this area will likely focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to model the reaction pathways for the synthesis and subsequent reactions of 4-cumylphenyl chloroformate. osti.gov By calculating the energies of reactants, transition states, and products, researchers can gain detailed insights into reaction mechanisms, identify rate-determining steps, and understand the factors controlling reactivity. nih.gov For example, DFT studies have been used to investigate the adsorption and decomposition of phosgene derivatives on various surfaces, which is relevant for developing safer handling and catalytic conversion methods. nih.govbohrium.com

Predicting Regioselectivity: In reactions involving complex aromatic substrates, predicting the site of reaction (regioselectivity) can be challenging. Machine learning models, trained on large datasets of known reactions, are emerging as a powerful tool for accurately predicting the outcomes of aromatic C-H functionalization and substitution reactions. mit.edursc.orgmit.edu Such models could be applied to predict how 4-cumylphenyl chloroformate will react with multifunctional nucleophiles, saving significant time and resources in synthetic route design. semanticscholar.org

Virtual Screening of Materials Properties: Computational methods can predict the physical properties of hypothetical polymers before they are synthesized. By modeling polymers derived from 4-cumylphenyl chloroformate, researchers can estimate properties like glass transition temperature, mechanical modulus, and gas permeability. labpartnering.org This high-throughput computational screening allows for the rapid identification of promising polymer structures for specific applications, guiding experimental efforts toward the most viable candidates. labpartnering.org

Modeling of Non-Covalent Interactions: The bulky cumylphenyl group can influence molecular assembly and material properties through non-covalent interactions. Advanced computational models can simulate how these interactions affect polymer chain packing, solubility, and the formation of supramolecular structures.

| Computational Method | Application to 4-Cumylphenyl Chloroformate | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states and reaction energy profiles for reactions involving the chloroformate group. osti.gov | Detailed mechanistic understanding; prediction of reaction kinetics and thermodynamics. nih.gov |

| Machine Learning (ML) | Predicting the major product in reactions with multifunctional aromatic or heterocyclic compounds. mit.edursc.org | Rapid and accurate prediction of reaction selectivity; acceleration of synthesis planning. mit.edu |

| Molecular Dynamics (MD) | Simulating the conformational behavior and packing of polymers derived from the compound. | Prediction of bulk material properties like Tg, density, and mechanical strength. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of chemical bonds and non-covalent interactions within derived materials. | Fundamental understanding of structure-property relationships. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-cumylphenyl chloroformate while minimizing byproduct formation?

- Methodological Answer : Utilize orthogonal experimental design to systematically evaluate reaction parameters such as temperature (35–45°C), reaction time (2–4 hours), catalyst loading (1–2% molar ratio), and reagent stoichiometry. For example, orthogonal arrays (e.g., L9 Taguchi design) can identify optimal conditions by testing interactions between variables . Ensure inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis, and monitor purity via GC-MS or NMR.

Q. What are the critical safety protocols for handling and storing 4-cumylphenyl chloroformate in laboratory settings?

- Methodological Answer : Store in airtight, nitrogen-purged containers at ≤4°C to prevent moisture ingress and decomposition. Incompatible with strong acids, bases, and oxidizers. Use fume hoods with HEPA filters, and pair with personal protective equipment (PPE): neoprene gloves, face shields, and acid-resistant aprons. Emergency protocols should include immediate neutralization of spills with sodium bicarbonate and evacuation procedures for phosgene exposure risks .

Q. What are the primary applications of 4-cumylphenyl chloroformate in organic synthesis?

- Methodological Answer : It serves as a versatile acylating agent for introducing carbonate or carbamate functionalities. Key applications include:

- Peptide modification : React with amino groups to form protective carbamate linkages under mild conditions (e.g., THF, 0°C).

- Polymer crosslinking : Incorporate into polyurethane precursors via reaction with diols.

- Pharmaceutical intermediates : Synthesize prodrugs by conjugating with hydroxyl-bearing bioactive molecules (e.g., steroids) .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the solvolysis kinetics of 4-cumylphenyl chloroformate?

- Methodological Answer : Apply the extended Grunwald-Winstein equation to correlate solvolysis rates with solvent nucleophilicity () and ionizing power (). For example, in aqueous ethanol, the reaction may follow an addition-elimination mechanism (, ), while in fluorinated alcohols, an ionization pathway dominates. Substituent effects (e.g., electron-withdrawing groups) can be quantified via Hammett plots to predict reactivity trends .

Q. What advanced derivatization strategies employ 4-cumylphenyl chloroformate for tracing amino acids in biological systems?

- Methodological Answer : Use ethyl chloroformate derivatization analogs to enhance GC-MS detection. Optimize reaction pH (8–9) and temperature (25°C) for derivatizing α-amino and carboxyl groups. For intracellular tracing, combine with stable isotope labeling (e.g., -glucose) and validate via multi-reaction monitoring (MRM) to distinguish endogenous vs. exogenous amino acid pools .

Q. How can conflicting toxicity data (e.g., LC values) across studies be reconciled?

- Methodological Answer : Cross-validate in vitro (e.g., alveolar cell lines) and in vivo (rodent models) assays under standardized exposure conditions (humidity, temperature). For instance, discrepancies in LC values (e.g., 64–123 ppm in rats) may arise from variations in aerosolization efficiency or analytical methods. Apply benchmark dose modeling (BMD) to refine uncertainty factors and derive AEGL-3 thresholds .

Q. What experimental approaches assess the stability of 4-cumylphenyl chloroformate under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation products (e.g., 4-cumylphenol, CO). For hydrolytic stability, incubate in buffered solutions (pH 2–12) at 25–60°C. Kinetics follow Arrhenius behavior ( ≈ 50–70 kJ/mol), with hydrolysis rates doubling per 10°C increase. Use QSAR models to predict shelf-life under storage conditions .

Q. How can computational modeling predict the reactivity of 4-cumylphenyl chloroformate in novel reaction environments?

- Methodological Answer : Employ density functional theory (DFT) to calculate transition state energies for acylation or solvolysis pathways. Solvent effects are modeled via COSMO-RS, while substituent impacts are analyzed using frontier molecular orbital (FMO) theory. Validate predictions with kinetic isotope effects (KIE) and isotopic labeling experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.